3-(2-Methoxy-5-nitrophenyl)prop-2-enal
Description
3-(2-Methoxy-5-nitrophenyl)prop-2-enal is a cinnamaldehyde derivative featuring a phenyl ring substituted with a methoxy group at position 2 and a nitro group at position 5 (meta to each other), conjugated to a propenal (α,β-unsaturated aldehyde) backbone. This compound is primarily of synthetic interest, as evidenced by its role in copper-catalyzed decarboxylative trifluoromethylation reactions, enabling the introduction of trifluoromethyl groups into complex molecules .
Properties
CAS No. |
33538-92-0 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(E)-3-(2-methoxy-5-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C10H9NO4/c1-15-10-5-4-9(11(13)14)7-8(10)3-2-6-12/h2-7H,1H3/b3-2+ |
InChI Key |
QBMUNVBXMCDJGG-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C=O |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-nitrophenyl)prop-2-enal typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with an appropriate alkene under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of 3-(2-Methoxy-5-nitrophenyl)prop-2-enal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-5-nitrophenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, and the aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(2-Methoxy-5-nitrophenyl)prop-2-enoic acid.
Reduction: 3-(2-Methoxy-5-aminophenyl)prop-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxy-5-nitrophenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)prop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and functional differences between 3-(2-Methoxy-5-nitrophenyl)prop-2-enal and its analogs:
Key Comparative Insights
Substituent Position and Electronic Effects
- Meta-Substituents (Target Compound): The nitro group at position 5 (meta to methoxy) is strongly electron-withdrawing, reducing electron density on the aromatic ring and polarizing the aldehyde group. This enhances electrophilicity, making the compound reactive in synthetic transformations like trifluoromethylation .
- Para-Substituents (3-(4-Methoxyphenyl)prop-2-enal): The para-methoxy group maximizes resonance donation to the aldehyde, enhancing stability and bioactivity. This derivative exhibits anticancer activity by inhibiting tumor cell proliferation .
Functional Group Modifications
- Nitro vs. Methylenedioxy (3-(1,3-Benzodioxol-5-yl)prop-2-enal): The methylenedioxy group in the benzodioxol analog is electron-donating, fostering antioxidant activity through radical scavenging. In contrast, the nitro group in the target compound may confer oxidative stress induction, though this remains unexplored .
- Aldehyde vs. Acid/Esters (Propanoic Acid Derivatives): Propanoic acid analogs (e.g., 3-(2-Methoxyphenyl)propanoic acid) exhibit higher polarity and are used as pharmaceutical intermediates, whereas aldehydes like the target compound prioritize reactivity in synthesis .
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